1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
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Overview
Description
1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] is a complex organic compound featuring a spirocyclic structure
Mechanism of Action
Target of Action
It is known that similar compounds belong to the class of piperidines , which are often involved in interactions with various receptors and enzymes in the body.
Mode of Action
Related compounds have been synthesized based on an intramolecular acyl transfer process , which could suggest a similar mechanism for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a quinoline derivative under acidic conditions, followed by a series of cyclization and reduction reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2’,3’-dihydro-1’H-spiro[isoquinoline-4,4’-piperidine]
- 3-benzyl-spiro[benzoquinazoline-5,1’-cycloheptane]-4(6H)-one
Uniqueness
1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-quinoline-4,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-19-9-5-4-8-18(19)20/h1-9,21H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIBAFLXEWQENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C13CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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